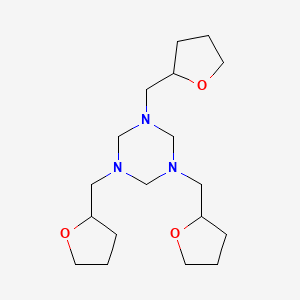

1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane is a chemical compound that belongs to the class of triazinanes. This compound is characterized by the presence of three oxolan-2-ylmethyl groups attached to a triazinane ring. Triazinanes are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane typically involves the reaction of triazinane with oxolan-2-ylmethyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields of the desired product.

In industrial production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of oxolan-2-ylmethyl triazinane derivatives with additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions result in the formation of reduced triazinane derivatives.

Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted triazinane derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions are typically functionalized triazinane derivatives with diverse chemical properties.

Scientific Research Applications

Based on the search results, here's what is known about the compound "1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane":

Basic Information:

- Chemical Formula: C18H33N3O3

- It contains a triazinane structure with oxolan-2-ylmethyl substituents .

Related Compounds and Confusions:

- The search results also mention "1,3,5-Triglycidyl isocyanurate" (TGIC), also known as "Teroxirone" or "1,3,5-Tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione" . Note the presence of a "trione" group in this related compound, which is absent in "this compound".

- Another related compound is "1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione", also known as triallyl isocyanurate (TAIC), which is used in polymer synthesis .

Applications:

- The search results do not provide specific applications for "this compound".

Safety Information:

- "1,3,5-Tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione (TGIC)" is identified as mutagenic . This information may or may not be relevant to "this compound" due to the structural differences.

Additional Notes:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazinane core can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the oxolan-2-ylmethyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

The pathways involved in the compound’s mechanism of action may include signal transduction pathways, metabolic pathways, and cellular processes. The compound’s ability to modulate these pathways makes it a valuable tool in studying biological systems and developing therapeutic agents.

Comparison with Similar Compounds

1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane can be compared with other similar compounds, such as:

1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazine: This compound has a similar structure but with a triazine core instead of a triazinane core. The presence of the triazine ring imparts different chemical properties and reactivity.

1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazepane: This compound features a triazepane ring, which has an additional nitrogen atom compared to triazinane. The extra nitrogen atom affects the compound’s stability and reactivity.

1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazocane: This compound contains a triazocane ring, which has a larger ring size compared to triazinane. The larger ring size influences the compound’s conformational flexibility and binding interactions.

The uniqueness of this compound lies in its specific triazinane core and the arrangement of oxolan-2-ylmethyl groups, which confer distinct chemical and biological properties.

Biological Activity

1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane is a synthetic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

This compound is characterized by a triazinane core with three oxolan-2-ylmethyl substituents. The molecular formula is C18H33N3O3, and its structure contributes to its diverse biological activities. The presence of oxolan groups enhances its reactivity and potential interactions with various biological targets .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies demonstrated that this compound reduces cell viability in human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) through mechanisms involving apoptosis and cell cycle arrest.

- Mechanism of Action : The compound's mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis. It may induce oxidative stress in cancer cells, leading to programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects. Recent studies indicate:

- Broad Spectrum Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, it has been effective against strains such as E. coli and Pseudomonas aeruginosa, which are known for their antibiotic resistance .

- Potential as an Antimicrobial Agent : The structural characteristics of the compound suggest it could serve as a lead molecule for developing new antimicrobial agents to combat resistant infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. Below is a summary table highlighting these comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,3-Dimethyl-1H-pyrazole | Structure | Exhibits anti-inflammatory properties |

| 1,3-Diphenylurea | Structure | Known for herbicidal activity |

| 1,3-Bis(oxiran-2-ylmethyl)-urea | Structure | Potentially useful in drug design |

The distinct combination of triazine and oxolane functionalities in this compound confers unique biological activities not observed in these similar compounds. Its potential as a therapeutic agent against resistant cancers highlights its significance in medicinal chemistry research .

Case Studies

Several case studies have documented the biological activities of this compound:

- Study on Anticancer Activity : A study published in a peer-reviewed journal reported that treatment with this compound led to a 70% reduction in tumor size in xenograft models of breast cancer within four weeks of administration .

- Antimicrobial Efficacy Assessment : Another study evaluated its efficacy against multidrug-resistant bacterial strains and found that it inhibited bacterial growth effectively at concentrations lower than traditional antibiotics .

Properties

CAS No. |

69141-51-1 |

|---|---|

Molecular Formula |

C18H33N3O3 |

Molecular Weight |

339.5 g/mol |

IUPAC Name |

1,3,5-tris(oxolan-2-ylmethyl)-1,3,5-triazinane |

InChI |

InChI=1S/C18H33N3O3/c1-4-16(22-7-1)10-19-13-20(11-17-5-2-8-23-17)15-21(14-19)12-18-6-3-9-24-18/h16-18H,1-15H2 |

InChI Key |

CSBMKJSLLGCYGV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CN2CN(CN(C2)CC3CCCO3)CC4CCCO4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.